molecular formula C7H8N4OS B1196094 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide CAS No. 161563-79-7

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No.: B1196094
CAS No.: 161563-79-7
M. Wt: 196.23 g/mol
InChI Key: LPBZKHDAKWWKDV-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide (CAS: 161563-79-7) is a versatile chemical intermediate with significant relevance in medicinal chemistry research. Its core value lies in its role as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity. Studies have demonstrated its application in developing new antimicrobial agents, with some synthesized derivatives showing specific activity against strains like Staphylococcus epidermidis . More recently, this carbohydrazide has been utilized as a key building block in the design and synthesis of potential anti-proliferative agents targeting the VEGFR-2 pathway . Derivatives of this compound, specifically N′-(2-oxoindolin-3-ylidene)carbohydrazides, have exhibited potent activity against MCF-7 breast cancer cells, with one study showing induction of apoptosis through the upregulation of Bax, caspase 8, caspase 9, and cytochrome C levels, and arrest of the cell cycle in the G2/M phase . The molecular structure of related derivatives has been confirmed through single-crystal X-ray diffraction studies, providing insight into the solid-state characteristics of this class of compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBZKHDAKWWKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327356
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161563-79-7
Record name 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminothiazole Derivatives with α-Haloketones

The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation between 2-aminothiazole and α-haloketones. For 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, this method involves:

  • Core Formation : Reacting 2-aminothiazole with α-chloroacetone in ethanol under reflux (6–8 hours) to yield 6-methylimidazo[2,1-b]thiazole .

  • Carbohydrazide Introduction : Treating the intermediate with hydrazine hydrate in ethanol at 60°C for 4 hours, achieving 70–75% yield .

Critical Parameters :

  • Solvent : Ethanol or methanol optimizes solubility and reaction kinetics.

  • Temperature : Reflux conditions (78–80°C for ethanol) prevent side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of 2-aminothiazole to α-chloroacetone ensures complete conversion .

Hydrazide Formation via Carboxylic Acid Activation

An alternative route starts with 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 77628-51-4) , which is activated for nucleophilic substitution:

  • Acyl Chloride Formation : Reacting the carboxylic acid with thionyl chloride (SOCl₂) under reflux (2 hours), yielding the corresponding acyl chloride.

  • Hydrazide Synthesis : Adding anhydrous hydrazine to the acyl chloride in dry dichloromethane at 0–5°C, followed by stirring at room temperature (12 hours). This method achieves 85–90% purity, confirmed by HPLC .

Advantages :

  • Selectivity : Avoids side products from direct cyclocondensation.

  • Scalability : Suitable for industrial production due to minimal by-products .

Ketone Condensation for Hydrazone Derivatives

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide serves as a precursor for hydrazone derivatives, synthesized via ketone condensation:

  • Reaction Setup : Mixing the carbohydrazide (0.005 mol) with ketones (0.01 mol) in ethanol containing H₂SO₄ (1 drop) .

  • Reflux Conditions : Heating under reflux for 6 hours precipitates hydrazone derivatives, which are recrystallized from ethanol-water mixtures .

Representative Data :

CompoundKetone UsedYield (%)Melting Point (°C)IR (C=O stretch, cm⁻¹)
3a Cyclohexanone80.2202–2041,698, 1,661
2c 4-Phenylcyclohexanone62.5210–2121,625
4d 8-Ethyl-2-methylcyclohexanone22.4212–2131,701, 1,659

Data sourced from

Mechanistic Insights :

  • Acid Catalysis : H₂SO₄ protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s NH₂ group .

  • Steric Effects : Bulky ketones (e.g., 4-phenylcyclohexanone) reduce yields due to hindered transition-state geometry .

Structural Validation and Analytical Techniques

Post-synthesis characterization ensures product integrity:

  • Spectroscopy :

    • IR : C=O stretches at 1,625–1,702 cm⁻¹ confirm hydrazide and ketone incorporation .

    • ¹H NMR : Aromatic protons resonate at δ 6.70–8.61 ppm, with methyl groups at δ 2.47–2.62 ppm .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 287.298 for compound 4e ) validate molecular weights .

Industrial-Scale Optimization

Large-scale synthesis prioritizes:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (e.g., cyclocondensation completed in 2 hours vs. 6 hours batchwise).

  • Green Solvents : Ethanol-water mixtures minimize environmental impact while maintaining yields ≥75% .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted imidazo-thiazole compounds .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is its antimicrobial properties. A study synthesized various derivatives of this compound and tested them against a range of bacteria and fungi. The results indicated that certain derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMicrobial StrainMIC (µg/ml)
4dS. epidermidis19.5
4fS. epidermidis39

These findings suggest that modifications to the hydrazide moiety can enhance the antimicrobial efficacy of the base compound .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. For instance, derivatives designed with indoline-2,3-dione showed promising results against the MCF-7 breast cancer cell line. The most active compounds demonstrated IC50 values in the range of 8.38 to 11.67 µM, comparable to established chemotherapeutics like Sorafenib.

CompoundIC50 (µM)Mechanism of Action
6i8.38Induces apoptosis via caspase activation
6b11.50Modulates VEGFR-2 signaling pathway

The mechanism involved upregulation of pro-apoptotic markers such as Bax and caspases, indicating a potential for developing new anticancer agents based on this scaffold .

Synthesis of Novel Materials

This compound has been utilized as a precursor in the synthesis of novel materials with tailored properties. For example, reactions involving this compound have led to the development of new crystalline structures that exhibit interesting thermal and mechanical properties.

The crystal structure derived from its reaction with acetone has been characterized through X-ray diffraction studies, revealing insights into its stability and potential applications in material science .

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • Position 1 (isatin) : Alkyl chains (e.g., n-butyl in 6i ) enhance membrane permeability and VEGFR-2 binding .
    • Position 5 (isatin) : Electron-withdrawing groups (e.g., F in 6b ) improve kinase inhibition but reduce cytotoxicity selectivity .
  • Linker Type :
    • Hydrazide vs. Urea : Hydrazide derivatives (e.g., 6a–l ) outperform urea analogues (e.g., 8a–g ) in VEGFR-2 inhibition due to optimized hydrogen bonding .

Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide (C₇H₈N₄OS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol. This method yields the carbohydrazide derivative efficiently without the need for intermediate isolation .

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various bacterial strains. In one study, compounds synthesized from this base structure were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
This compoundEscherichia coli10 μg/mL

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In a study assessing various derivatives, it was found that some exhibited minimal inhibitory concentrations (MIC) below 12.5 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating potential as a lead compound for further development in anti-tuberculosis therapies .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research : Investigations into its antiproliferative effects have indicated that it may interfere with cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, which could contribute to its overall therapeutic profile by mitigating oxidative stress-related damage in cells .

Q & A

What are the optimal synthetic routes for 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide, and how can reaction conditions be tailored to improve yield?

The synthesis of imidazo-thiazole derivatives often involves cyclocondensation reactions. For carbohydrazide derivatives, a common approach is the reaction of hydrazine hydrate with pre-functionalized imidazo-thiazole intermediates (e.g., esters or nitriles) under reflux conditions. Evidence suggests that alkylidene hydrazides or α-haloaryl ketones can serve as precursors, with ethanol as a solvent and prolonged reflux (6–10 hours) to eliminate byproducts like H₂S . Optimization may involve adjusting molar ratios (e.g., 2:1 hydrazine-to-substrate) and using catalysts like acetic acid to enhance cyclization efficiency .

Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To verify the imidazo-thiazole core and carbohydrazide substituents (e.g., NH₂ peaks at δ 4.5–5.5 ppm in D₂O-exchangeable experiments) .
  • IR spectroscopy : Confirm N-H stretches (~3200 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

What preliminary in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Initial screening should include:

  • Agar diffusion assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
  • Time-kill kinetics : To assess bactericidal vs. bacteriostatic activity .
  • Synergy studies : Combined with standard antibiotics (e.g., ampicillin) using checkerboard assays .

How can researchers address low yields in the cyclocondensation step during synthesis?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity .
  • Catalyst addition : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
  • Intermediate purification : Column chromatography to isolate key intermediates before cyclization .

What structural modifications enhance the bioactivity of imidazo-thiazole carbohydrazides, and how are SAR studies designed?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance antimicrobial activity .
  • Heterocyclic hybridization : Fusion with triazole or pyrazole rings (e.g., compound 4a-d in ) improves anticancer potency.
  • SAR methodology : Compare IC₅₀ values across derivatives in standardized assays (e.g., MTT for cytotoxicity) and correlate with computational descriptors (logP, polar surface area) .

How should contradictory reports on biological activity be resolved?

Contradictions (e.g., varying MIC values) may stem from assay conditions (pH, inoculum size) or compound stability. Mitigation strategies:

  • Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
  • Stability studies : Monitor compound integrity in DMSO stocks via HPLC over time .
  • Dose-response validation : Repeat assays with independent batches and include positive controls .

What computational tools predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II .
  • MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .
  • ADMET prediction : SwissADME or pkCSM to evaluate pharmacokinetic properties .

How is the stability of this compound assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis .
  • Thermal degradation : TGA/DSC to determine decomposition temperatures .
  • Light sensitivity : Store in amber vials and monitor UV-Vis spectral changes under UV exposure .

How does this compound compare to structurally similar imidazo-thiazole derivatives in anticancer assays?

  • Comparative cytotoxicity : Test against MCF-7 (breast) and A549 (lung) cancer cells. Derivatives with trifluoromethyl groups (e.g., ) often show lower IC₅₀ values due to enhanced lipophilicity.
  • Mechanistic differentiation : Flow cytometry to compare apoptosis induction (Annexin V/PI staining) vs. autophagy (LC3-II quantification) .

What in vivo models are suitable for evaluating the efficacy and toxicity of this compound?

  • Murine infection models : For antimicrobial testing (e.g., S. aureus-induced sepsis) with survival endpoints .
  • Xenograft models : For anticancer activity (e.g., subcutaneous HeLa tumors) using bioluminescence imaging .
  • Toxicokinetics : Plasma half-life (t₁/₂) and organ histopathology in BALB/c mice .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide
Reactant of Route 2
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6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

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